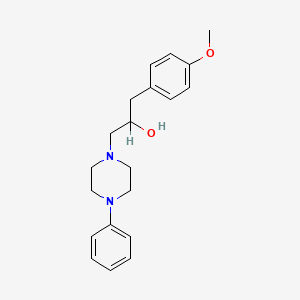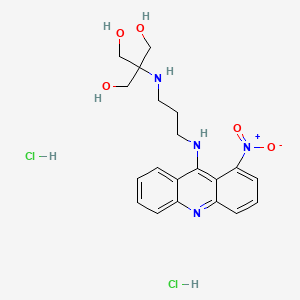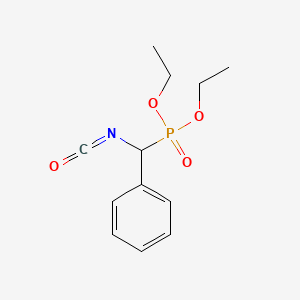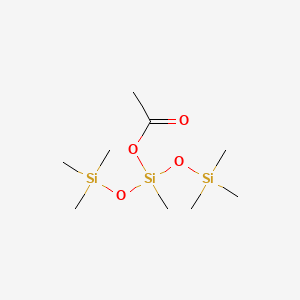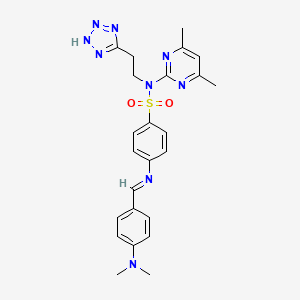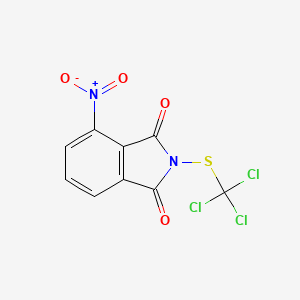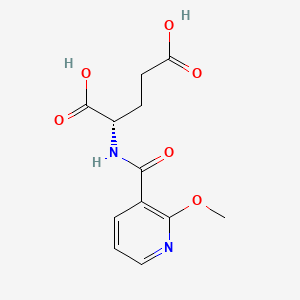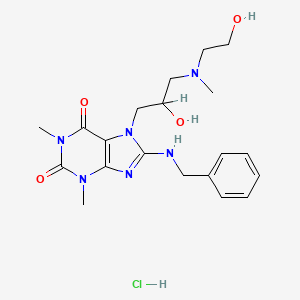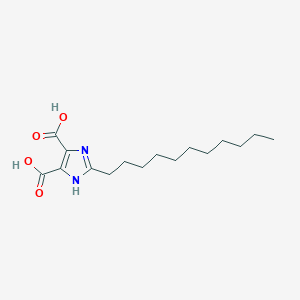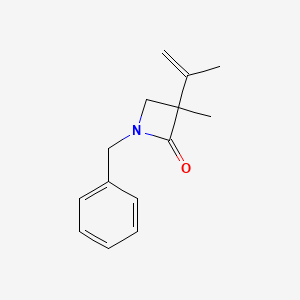
1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one is an organic compound with a unique structure that includes a cyclohexyl group, an ethyl group, and a methylidene group attached to an azetidin-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one typically involves the reaction of cyclohexylamine with ethyl acetoacetate, followed by cyclization and subsequent methylidene introduction. The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol. The cyclization step can be facilitated by heating the reaction mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidinone derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexyl-4-ethyl-3-methylazetidin-2-one: Similar structure but lacks the methylidene group.
1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
1-Cyclohexyl-4-ethyl-3-methylideneazetidin-2-one is unique due to the presence of the methylidene group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
78877-54-0 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-ethyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C12H19NO/c1-3-11-9(2)12(14)13(11)10-7-5-4-6-8-10/h10-11H,2-8H2,1H3 |
Clave InChI |
JXPQUOBBBQQHQG-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=C)C(=O)N1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


